2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(5-chloro-2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28ClN3O5S/c1-34-22-11-10-18(26)14-20(22)27-24(30)17-35(32,33)23-15-29(21-9-5-4-8-19(21)23)16-25(31)28-12-6-2-3-7-13-28/h4-5,8-11,14-15H,2-3,6-7,12-13,16-17H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMVSQBFGNAZPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(5-chloro-2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C31H36N4O5S
- Molecular Weight : 576.71 g/mol
- CAS Number : 878060-21-0
The precise mechanism of action for this compound is not fully elucidated, but it is believed to interact with specific molecular targets in biological systems. The indole moiety may engage with various enzymes or receptors, while the azepane and sulfonyl groups could influence binding affinity and selectivity.
Inhibition of Glycine Transporter 1 (GlyT1)
Research indicates that compounds similar to the target molecule exhibit significant inhibitory effects on GlyT1, a transporter implicated in neurotransmission. A study found that modifications to the azepane structure increased potency, with some derivatives showing IC50 values as low as 37 nM . This suggests that the compound may have therapeutic potential in treating conditions associated with dysregulated glycine transport, such as schizophrenia.
Anticancer Activity
Several studies have explored the anticancer properties of indole-based compounds. For instance, indole derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The sulfonamide group in this compound may enhance these effects by increasing solubility and bioavailability, leading to improved efficacy against tumor cells .
Case Study 1: Antidepressant Effects
A study involving structurally similar compounds demonstrated antidepressant-like effects in animal models. The mechanism was attributed to the modulation of serotonin receptors, suggesting that our compound might exhibit similar properties given its structural analogies .
Case Study 2: Neuroprotective Effects
Another investigation highlighted the neuroprotective potential of related indole compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce neuronal apoptosis and inflammation, which may also apply to our compound due to shared structural features .
Data Summary
| Biological Activity | Target/Effect | IC50/Observations |
|---|---|---|
| GlyT1 Inhibition | Neurotransmission | IC50 ~ 37 nM |
| Anticancer Activity | Inducing apoptosis | Varies by cell type |
| Antidepressant Effects | Serotonin modulation | Positive in models |
| Neuroprotective Effects | Reducing oxidative stress | Significant reduction in apoptosis |
Scientific Research Applications
Structural Characteristics
The compound features several key structural components that contribute to its biological activity:
- Indole Moiety : This structure is known for its diverse biological activities, including anticancer and antimicrobial properties.
- Azepane Ring : The presence of the azepane ring enhances the compound's pharmacological properties.
- Sulfonamide Group : Commonly associated with antimicrobial activity, this group may also play a role in enzyme inhibition.
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
Antitumor Effects
Indole derivatives have been extensively studied for their ability to inhibit cancer cell proliferation. For example, compounds similar to this one have demonstrated significant inhibition of hepatocellular carcinoma migration both in vitro and in vivo. The mechanism involves lysosomal targeting, leading to enhanced autophagy and apoptosis, suggesting that this compound could share similar properties.
Neuroprotective Properties
Studies have highlighted the neuroprotective potential of azepane-containing indole derivatives in models of neurodegeneration. These compounds have shown the ability to mitigate oxidative stress and improve neuronal survival rates, indicating their potential application in treating neurodegenerative diseases.
Antimicrobial Activity
The sulfonamide component is known for its antibacterial properties. Compounds with similar structures have exhibited significant antibacterial activity against various pathogens, suggesting that this compound may also possess antimicrobial capabilities.
Case Study 1: Antitumor Activity
A study on related indole compounds demonstrated significant inhibition of cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibitions were reported at 86.61% and 85.26%, respectively. The mechanism involved targeting cellular pathways associated with apoptosis and autophagy, which are critical in cancer therapy.
Case Study 2: Neuroprotective Effects
Research has shown that indole derivatives can protect neurons from oxidative damage. In experimental models of neurodegeneration, these compounds improved neuronal survival rates by modulating neurochemical pathways, highlighting their therapeutic potential in neurodegenerative disorders.
Chemical Reactions Analysis
Substitution Reactions
The 5-chloro-2-methoxyphenyl group undergoes nucleophilic aromatic substitution (NAS) and electrophilic substitution reactions. The chlorine atom at the 5-position serves as a leaving group, while the methoxy group directs electrophilic attack to the para position.
Example :
Under basic conditions, the chlorine atom is replaced by nucleophiles (e.g., hydroxide or amines), forming derivatives like 2-methoxy-5-hydroxyphenyl or 2-methoxy-5-aminophenyl analogs.
Oxidation of the Methoxy Group
The 2-methoxyphenyl group can undergo oxidative demethylation to yield a catechol derivative, a reaction critical for prodrug activation or metabolite formation.
| Conditions | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| BBr₃ in DCM, -78°C | Lewis acid | 2-hydroxyphenyl derivative | |
| HIO₄ in H₂O/THF, 25°C | Oxidizing agent | Quinone formation (rare) |
Mechanism :
BBr₃ cleaves the methyl ether via SN2 mechanism, generating a phenol .
Hydrolysis of Acetamide
The acetamide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine intermediates.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| 6M HCl, reflux | Acidic hydrolysis | Carboxylic acid derivative | |
| NaOH/H₂O, 70°C | Basic hydrolysis | Amine intermediate |
Application :
Hydrolysis products are often intermediates for further functionalization, such as re-amination or esterification.
Sulfonamide Reactivity
The sulfonamide group participates in cyclization and coordination reactions. Its electron-withdrawing nature stabilizes transition states in ring-forming reactions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Cyclization | NaH/DMF, 100°C | Thiazinane or sultam derivatives | |
| Metal Coordination | CuCl₂/MeOH, 25°C | Cu(II)-sulfonamide complexes |
Example :
In the presence of NaH, the sulfonamide nitrogen can deprotonate and attack adjacent electrophilic centers, forming six-membered sultam rings .
Indole Ring Functionalization
The indole moiety undergoes electrophilic substitution at the 5-position and oxidation reactions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Electrophilic Bromination | Br₂/CHCl₃, 25°C | 5-bromoindole derivative | |
| Oxidation | DDQ/CH₂Cl₂, reflux | Indole-3-one formation |
Note :
The electron-rich indole ring is highly reactive toward electrophiles, with the 5-position being most susceptible due to steric and electronic factors.
Cross-Coupling Reactions
The chlorophenyl and indole groups enable palladium-catalyzed cross-couplings, such as Suzuki or Buchwald-Hartwig reactions.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa, 100°C | Aryl amine products |
Example :
The chlorine atom participates in Suzuki coupling with boronic acids to introduce aryl/heteroaryl groups.
Azepane Ring Modifications
The azepane ring (7-membered amine) undergoes alkylation or acylation at the nitrogen atom.
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| N-Alkylation | RX, K₂CO₃, DMF, 60°C | Quaternary ammonium derivatives | |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | Acetylated azepane |
Application :
Alkylation enhances lipophilicity, potentially improving membrane permeability.
Photochemical Reactions
The methoxyphenyl group may undergo photochemical demethylation or dimerization under UV light.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| UV (254 nm), MeCN | None | Catechol derivative | |
| UV, Rose Bengal | Singlet oxygen | Endoperoxide formation |
Caution :
Photoreactions require controlled conditions to avoid decomposition .
Q & A
Q. How to design a robust pharmacokinetic (PK) study for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
